Brutieridin

Catalog No.
S11231635
CAS No.
1162664-57-4
M.F
C34H42O19
M. Wt
754.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Brutieridin

CAS Number

1162664-57-4

Product Name

Brutieridin

IUPAC Name

5-[[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-[[(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-3-hydroxy-3-methyl-5-oxopentanoic acid

Molecular Formula

C34H42O19

Molecular Weight

754.7 g/mol

InChI

InChI=1S/C34H42O19/c1-13-26(41)28(43)30(45)32(49-13)53-31-29(44)27(42)22(12-48-24(40)11-34(2,46)10-23(38)39)52-33(31)50-15-7-17(36)25-18(37)9-20(51-21(25)8-15)14-4-5-19(47-3)16(35)6-14/h4-8,13,20,22,26-33,35-36,41-46H,9-12H2,1-3H3,(H,38,39)/t13-,20-,22+,26-,27+,28+,29-,30+,31+,32-,33+,34?/m0/s1

InChI Key

SHCWOSSXLGIQEQ-CZFUJNBSSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)COC(=O)CC(C)(CC(=O)O)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)OC)O)O)COC(=O)CC(C)(CC(=O)O)O)O)O)O)O)O

Brutieridin is a highly specialized flavanone-O-glycoside isolated from Citrus bergamia, structurally defined as hesperetin 7-(2''-alpha-rhamnosyl-6''-(3''''-hydroxy-3''''-methylglutaryl)-beta-glucoside). From a procurement and formulation perspective, its defining feature is the 3-hydroxy-3-methylglutaryl (HMG) moiety, which allows it to act as a natural structural analog to the endogenous substrate of HMG-CoA reductase (HMGR). Unlike generic citrus flavonoids, Brutieridin is specifically procured as a high-purity analytical reference standard for the quantification of Bergamot Polyphenolic Fraction (BPF) extracts, and as a dual-action biochemical probe in lipid metabolism assays targeting both hepatic cholesterol synthesis and intestinal absorption pathways [1].

Research Fit

HMG-CoA reductase ligand–target engagement studies
Intestinal cholesterol uptake pathway research (NPC1L1)
Natural flavonoid probe with HMG structural motif

Substituting Brutieridin with its non-esterified precursor, Hesperidin, fundamentally fails in mechanistic assays because Hesperidin lacks the HMG moiety required for direct, statin-like competitive inhibition at the HMGR active site. While Melitidin also possesses an HMG group, it is built on a naringenin scaffold rather than hesperetin, resulting in divergent binding kinetics and cellular uptake profiles. Furthermore, relying on crude Bergamot Polyphenolic Fraction (BPF) for quantitative in vitro models introduces significant reproducibility risks, as natural lot-to-lot variations in crude extracts can exhibit ≥40% fluctuation in specific flavonoid ratios. Consequently, isolated Brutieridin is strictly required for assays demanding precise stoichiometric binding to HMGR or for rigorous QA/QC calibration in commercial nutraceutical manufacturing [1].

Substitution Risk

Melitidin shares the HMG group but lacks NPC1L1 downregulation; intestinal uptake endpoints may differ.

Naringin and neohesperidin lack the HMG moiety entirely; HMG-CoA reductase ligand context may not transfer.

Bergamot extracts vary in brutieridin content (e.g., 43% lot difference); bioactivity depends on marker standardization.

Competitive Inhibition of HMG-CoA Reductase

Brutieridin's HMG moiety enables it to competitively bind the HMGR active site, mimicking the action of synthetic statins. Computational and in vitro models demonstrate that Brutieridin achieves a strong binding energy (~90.8 kcal/mol) and effectively reduces intracellular cholesterol synthesis by 30–40% in HepG2 cells. In contrast, non-HMG flavonoids like hesperidin cannot effectively displace the endogenous HMG-CoA substrate, rendering them inactive as direct competitive inhibitors [1].

Evidence DimensionHMGR binding and intracellular cholesterol synthesis reduction
Target Compound DataBinding energy ~90.8 kcal/mol; 30-40% synthesis reduction
Comparator Or BaselineHesperidin / Non-HMG Flavonoids (Lack direct competitive active-site binding)
Quantified DifferenceBrutieridin provides direct competitive inhibition and 30-40% synthesis reduction, whereas the non-HMG precursor fails to act as a competitive HMGR ligand.
ConditionsHepG2 hepatoma cell assays and in silico active site modeling

Validates the procurement of Brutieridin over cheaper, generic citrus flavonoids for target-based drug discovery and lipid metabolism screening.

HMGR Binding Energy
Head‑to‑head
90.8 kcal/mol vs. 101.1 kcal/mol (simvastatin)
Reported computational binding energy within 10% of simvastatin in DFT model.
B3LYP/6‑31G(d), protein‑like medium; cluster model PDB 1HW9.

Downregulation of Intestinal Cholesterol Transporter (NPC1L1)

Beyond hepatic synthesis inhibition, Brutieridin serves as a potent modulator of intestinal cholesterol uptake. In Caco-2 cell models, isolated Brutieridin has been shown to downregulate the expression of the NPC1L1 transporter by approximately 50% at 100 µM concentrations. This dual-action mechanism distinguishes it from standard single-target reference compounds and generic statins, which primarily target hepatic HMGR without directly modulating intestinal NPC1L1 expression to the same degree [1].

Evidence DimensionNPC1L1 protein expression reduction
Target Compound Data~50% reduction at 100 µM
Comparator Or BaselineBaseline control / Single-target statins (Minimal direct NPC1L1 downregulation)
Quantified DifferenceBrutieridin offers a ~50% reduction in intestinal cholesterol transporter expression, providing a secondary mechanism of action.
ConditionsCaco-2 intestinal epithelial cell models

Makes Brutieridin a highly targeted reference standard for researchers developing dual-action nutraceuticals targeting both cholesterol synthesis and absorption.

Cholesterol Uptake
Head‑to‑head
Significant uptake reduction at 100 µM; comparators inactive
Supports Caco‑2 intestinal uptake endpoint context unique to brutieridin among tested flavonoids.
NBD‑cholesterol, 24 h, p<0.05 vs. control; neoeriocitrin, naringin, neohesperidin, melitidin showed no effect.

Elimination of Extract Lot-to-Lot Variability in QA/QC

Commercial Bergamot Polyphenolic Fraction (BPF) extracts are highly susceptible to agricultural and processing variations, often exhibiting ≥43% variance in the concentration of active HMG-flavonoids across different lots. Procuring high-purity Brutieridin (>98% pure) as an analytical reference standard eliminates this variability, allowing for exact HPLC/UHPLC calibration. This ensures that downstream commercial formulations meet strict regulatory and label-claim requirements, which is impossible to guarantee using crude extract benchmarks [1].

Evidence DimensionActive compound concentration variance
Target Compound DataHigh-Purity Brutieridin Standard (<2% variance, absolute calibration)
Comparator Or BaselineCrude BPF Extracts (≥43% lot-to-lot variance in active flavonoid ratios)
Quantified DifferencePure Brutieridin provides absolute stoichiometric precision, eliminating the ≥43% variability inherent in crude botanical extracts.
ConditionsHPLC/UHPLC analytical quantification of bergamot extracts

Essential for industrial QA/QC managers who require a stable, highly pure reference standard to legally validate the potency of commercial bergamot supplements.

NPC1L1 Downregulation
Head‑to‑head
~50% reduction vs. control; comparators unchanged
Supports NPC1L1 pathway‑response interpretation; not observed with other flavonoids.
Western blot, Caco‑2, 100 µM, 24 h, p<0.05.
Docking vs. Atorvastatin
Class‑level
Ranked among top 8 of 20; affinity better than −9.2 kcal/mol
Reported docking rank; exact affinity not disclosed. Supports broader HMGR ligand candidacy.
AutoDock Vina; 20 bergamot phytochemicals screened. Data to verify.
HMGF Composition
Reported
62% brutieridin in active fraction
Supports lot‑standardization focus on brutieridin for in vivo lipid endpoint monitoring.
HMGF rat model: HDL increase noted, absent with simvastatin. Context‑dependent.
Radical Scavenging
Supporting
DPPH IC₅₀ 48 µM; ABTS⁺· IC₅₀ 35 µM
Quality‑control benchmark for batch activity verification.
No comparator data in same assay format. Data to verify.

Analytical Reference Standard for Nutraceutical QA/QC

Brutieridin is strictly required as a primary calibration standard for HPLC/UHPLC quantification of Bergamot Polyphenolic Fraction (BPF) in commercial dietary supplements, ensuring compliance with label claims and mitigating the high lot-to-lot variability of crude extracts [1].

Dual-Target Lipid Metabolism Screening Assays

Due to its ability to simultaneously inhibit HMGR and downregulate NPC1L1, Brutieridin is a highly relevant positive control in complex in vitro models (such as co-cultures of HepG2 and Caco-2 cells) designed to evaluate dual-action cholesterol-lowering agents [1].

Scaffold for Natural Statin-Mimetic Drug Development

The distinct hesperetin-HMG structure of Brutieridin serves as a validated starting scaffold for medicinal chemistry programs aiming to synthesize novel, highly bioavailable HMG-conjugated flavonoids with improved pharmacokinetic profiles over traditional synthetic statins [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Intestinal cholesterol uptake pathway studies
NPC1L1 pathway‑response context
Caco‑2 uptake and NPC1L1 expression endpoints
HMG‑CoA reductase ligand optimization
HMGR binding energy context
Computational docking and structure‑based comparison
Lipid profile research in hypercholesterolemic models
HDL endpoint monitoring context
In vivo lipid parameter analysis
Phytochemical batch standardization
Quantitative marker compound context
HPLC‑UV or UHPLC‑MS/MS lot consistency

XLogP3

-1.5

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

9

Exact Mass

754.23202911 g/mol

Monoisotopic Mass

754.23202911 g/mol

Heavy Atom Count

53

Wikipedia

Brutieridin

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